ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core substituted with a 4-chlorophenyl group at position 2 and a carbonyl-linked piperidine-4-carboxylate moiety at position 6. This structure combines pharmacophoric elements critical for bioactivity, including:
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-2-34-25(33)15-9-11-29(12-10-15)23(31)16-3-8-21-19(13-16)22-20(14-27-21)24(32)30(28-22)18-6-4-17(26)5-7-18/h3-8,13-15,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYODNUXJYZDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the piperidine moiety enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. A study evaluated several derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various bacterial strains .
Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 1-[2-(4-chlorophenyl)... | 0.125 - 2.0 | S. aureus |
| Ethyl 1-[2-(4-chlorophenyl)... | 0.187 - 0.375 | E. faecalis |
| Ethyl 1-[2-(4-chlorophenyl)... | 2 - 8 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrazolo derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit a reduction in inflammation markers in vitro and in vivo models. The mechanism is thought to involve the modulation of NF-kB signaling pathways .
Anticancer Activity
Research has shown that pyrazoloquinolines can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) with IC50 values in the micromolar range .
Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Apoptosis induction |
| A549 | 10 | Cell cycle arrest |
Case Studies
In a notable case study, a series of pyrazolo[4,3-c]quinolines were synthesized and tested for their biological activity. The study reported that modifications to the substituents on the pyrazole ring significantly affected their antibacterial and anticancer properties. For instance, introducing electron-donating groups enhanced activity against resistant bacterial strains .
Chemical Reactions Analysis
Functionalization of the 4-Chlorophenyl Substituent
The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling:
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Method : Aryl halide intermediates (e.g., 4-chlorophenylboronic acid) react with halogenated pyrazoloquinoline precursors under palladium catalysis .
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Conditions : Pd(PPh₃)₄, Na₂CO₃, and DMF/H₂O at 80°C for 12–24 hours .
Piperidine Carboxylate Ester Formation
The piperidine-4-carboxylate moiety is synthesized through:
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Step 1 : Ring-closing metathesis or Mannich reaction to form the piperidine ring.
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Step 2 : Esterification of the carboxylic acid intermediate using ethanol and H₂SO₄ .
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Yield : Typical esterification yields range from 70% to 85% under reflux conditions .
Coupling of Quinoline Carbonyl to Piperidine
The final linkage between the pyrazoloquinoline and piperidine is achieved via amide bond formation:
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Reagents : EDCI/HOBt or DCC promote coupling between the quinoline-8-carboxylic acid and piperidine-4-carboxylate .
Key Reaction Data
Stability and Reactivity
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Hydrolysis Sensitivity : The ester groups are prone to hydrolysis under basic conditions (e.g., NaOH/EtOH) .
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Photophysical Properties : Pyrazoloquinolines exhibit strong fluorescence, with λ<sub>max</sub> ≈ 350–400 nm .
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Biological Activity : Analogs demonstrate kinase inhibition and anticancer activity, though specific data for this compound require further study .
Challenges and Recommendations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and research-based distinctions between the target compound and key analogues:
Table 1: Structural and Functional Comparison
Key Comparisons:
Structural Diversity: The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from tetrahydroquinoline or thiazolopyrimidine analogues. The fused quinoline system may enhance π-π stacking with biological targets compared to smaller heterocycles. Unlike the iodophenyl carboxamide in , the target’s piperidine-4-carboxylate ester group may reduce steric hindrance, favoring membrane permeability.
Bioactivity Trends: Compounds with 4-chlorophenyl groups (target, ) commonly exhibit enhanced binding to hydrophobic enzyme pockets. The methoxyphenyl-pyrazolo[3,4-c]pyridine in demonstrates kinase inhibition, implying that the target’s pyrazoloquinoline core could likewise interact with ATP-binding domains.
In contrast, employs oxidative aromatization, while uses hydrazono ester condensations, reflecting divergent strategies for heterocycle formation.
Physicochemical Properties :
- The ester groups in the target and may confer moderate solubility in polar aprotic solvents, whereas the carboxamide in could enhance aqueous solubility.
- Crystallographic data from (e.g., dihedral angle of 56.98° between aromatic rings) suggest the target compound’s solid-state packing could influence formulation stability.
Preparation Methods
Substrate Selection and Reaction Mechanism
The Friedländer condensation, employing o-aminocarbonyl compounds and active methylene pyrazolones, is adaptable for constructing the quinoline fragment. For pyrazolo[4,3-c]quinoline, o-aminoacetophenone derivatives serve as precursors, reacting with 5-methyl-2-phenyl-4H-pyrazol-3-one under acidic conditions. This step forms the C3–C4a and N9–C9a bonds, critical for the bicyclic system. For example, heating o-aminobenzaldehyde (4) with pyrazolone (10) in ethylene glycol at 150°C yields 3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (11) in 65–85% yield.
Optimization for Regioselectivity
Regioselectivity challenges arise due to competing pathways forming pyrazolo[3,4-b]quinoline isomers. Employing electron-withdrawing groups on the o-aminocarbonyl component (e.g., nitro or chloro substituents) directs cyclization to the [4,3-c] position. Microwave irradiation, as demonstrated by Sabitha et al., reduces reaction time from hours to minutes while maintaining yields >75%.
Niementowski Reaction-Based Synthesis
Anthranilic Acid Derivatives as Building Blocks
The Niementowski reaction, using anthranilic acid (23) and ketones, provides an alternative route. Cyclocondensation of anthranilic acid with 5-chloro-2-aminobenzophenone in polyphosphoric acid (PPA) at 120°C generates the quinoline backbone, which is subsequently treated with hydrazine derivatives to form the pyrazole ring. For instance, intermediate 28 undergoes PPA-mediated cyclization to yield 4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (29) .
Chlorine Incorporation Strategies
Introducing the 4-chlorophenyl group at position 2 requires electrophilic aromatic substitution or Ullmann-type coupling. Reaction of 3-oxo-pyrazoloquinoline with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieves 85% coupling efficiency.
Microwave-Assisted Synthesis for Enhanced Efficiency
Single-Step Cyclization
Microwave irradiation accelerates the condensation of o-aminobenzophenone and 5-chloropyrazolone in ethylene glycol, completing the reaction in 10 minutes with 82% yield versus 24 hours under conventional heating. This method minimizes side products like hydrazones (6) or open-chain intermediates (12) .
Solvent and Catalyst Screening
A solvent study reveals ethylene glycol as optimal due to its high dielectric constant and ability to stabilize polar intermediates. Catalytic amounts of Cu(I)Cl (5 mol%) further enhance yield by facilitating dehydrogenation during aromatization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Conditions | Catalysts/Reagents |
|---|---|---|---|---|
| Friedländer Condensation | o-Aminobenzaldehyde + pyrazolone | 75–85 | Ethylene glycol, 150°C, 6 h | None |
| Niementowski Reaction | Anthranilic acid + ketone + hydrazine | 60–70 | PPA, 120°C, 12 h | Polyphosphoric acid |
| Microwave Synthesis | Microwave irradiation of precursors | 80–82 | 150°C, 10 min | Cu(I)Cl (5 mol%) |
| Late-Stage Functionalization | Suzuki coupling, oxidation, acylation | 85–90 | DME/H₂O, 0°C to 25°C | Pd(PPh₃)₄, CrO₃, SOCl₂ |
Q & A
Q. Which substituents enhance antitumor activity while reducing toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
